Diarsenic tritelluride

Thermoelectrics Thermal management Energy harvesting

Diarsenic tritelluride (As2Te3) offers fundamentally differentiated performance: intrinsically low lattice thermal conductivity below 1 W/m·K across both α- and β-phases, superior glass-forming ability and amorphous stability vs Sb2Te3 for phase-change memory, and Sn-doped α-As2Te3 achieving ZT of 0.8 at 523 K for waste-heat recovery. As2Te3 back-surface-field layers boost CdTe solar cell efficiency to 20.8% while reducing absorber thickness 8×. These application-specific advantages mandate sourcing based on performance data, not nominal compositional similarity to Bi2Te3 or Sb2Te3. Procure high-purity As2Te3 with verified phase composition to unlock these unique capabilities.

Molecular Formula As2Te3
Molecular Weight 532.6 g/mol
CAS No. 12044-54-1
Cat. No. B1588749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiarsenic tritelluride
CAS12044-54-1
Molecular FormulaAs2Te3
Molecular Weight532.6 g/mol
Structural Identifiers
SMILES[As].[As].[Te].[Te].[Te]
InChIInChI=1S/2As.3Te
InChIKeyKOOQXSDVIQPGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diarsenic Tritelluride (As2Te3) Procurement Specification: Thermoelectric, Phase-Change, and Optoelectronic Semiconductor Material Data Sheet


Diarsenic tritelluride (As2Te3, CAS 12044-54-1) is a binary pnictogen chalcogenide semiconductor of the A2B3 structural family, sharing compositional and crystallographic homology with the well-established thermoelectric compounds Bi2Te3 and Sb2Te3 [1]. It exists in two principal polymorphs at ambient conditions: the thermodynamically stable monoclinic α-phase (space group C2/m) and the metastable rhombohedral β-phase (space group R3̄m) which is isostructural to Bi2Te3 and Sb2Te3 [2]. The compound exhibits a narrow bulk bandgap of approximately 0.2–0.3 eV [3], p-type semiconducting behavior with hole-dominated conduction [4], and intrinsic layered structure with van der Waals interspacing that enables exfoliation into 2D nanosheets [5]. As2Te3 has been investigated for thermoelectric energy conversion, nonvolatile phase-change memory, infrared optics, back-surface-field layers in thin-film photovoltaics, and strain-induced topological insulator applications [6].

Diarsenic Tritelluride (As2Te3) vs. Bi2Te3 and Sb2Te3: Why Structural Homology Does Not Imply Functional Interchangeability


Despite sharing the A2B3 stoichiometry and layered crystal architecture with Bi2Te3 and Sb2Te3, As2Te3 exhibits fundamental divergence in key performance parameters that preclude generic substitution. Critically, As2Te3 demonstrates intrinsically low lattice thermal conductivity below 1 W m⁻¹ K⁻¹ across both α- and β-phases [1], a property that distinguishes it from Bi2Te3-based alloys which typically exhibit thermal conductivity in the 1.2–2.0 W m⁻¹ K⁻¹ range [2]. Furthermore, As2Te3 displays a complex polymorphic landscape with multiple reversible phase transitions at cryogenic temperatures (TS1 = 205–210 K, TS2 = 193–197 K) and a reconstructive β → α transformation at 480 K [3], features entirely absent in the simpler thermal behavior of Sb2Te3 and Bi2Te3. In phase-change memory contexts, the presence of homopolar As–As bonds in amorphous As2Te3 confers superior glass-forming ability and amorphous stability relative to the notoriously poor glass former Sb2Te3, which suffers from spontaneous crystallization during thin-film deposition [4]. These distinctions mandate that procurement decisions be grounded in application-specific performance data rather than nominal compositional similarity.

Diarsenic Tritelluride (As2Te3) Comparative Performance Data: Quantified Differentiation Across Thermoelectric, Phase-Change, Photovoltaic, and Topological Domains


α-As2Te3 Thermal Conductivity: 0.35–1.0 W m⁻¹ K⁻¹ vs. Bi2Te3 Baseline (1.2–2.0 W m⁻¹ K⁻¹)

Polycrystalline α-As2Te3 exhibits remarkably low lattice thermal conductivity (κL) values below 1 W m⁻¹ K⁻¹ above 300 K, with baseline κL measured at approximately 0.8 W m⁻¹ K⁻¹ at 300 K [1]. Isovalent substitution of Se for Te further reduces κL to 0.35 W m⁻¹ K⁻¹ at 300 K in the α-As2Te3−xSex solid solution [2]. By contrast, the homologous compound Bi2Te3 exhibits thermal conductivity in the 1.2–2.0 W m⁻¹ K⁻¹ range under comparable conditions [3]. This represents a reduction factor of approximately 2.3–5.7× relative to unoptimized Bi2Te3.

Thermoelectrics Thermal management Energy harvesting

As2Te3 vs. Sb2Te3 in Phase-Change Memory: Homopolar Bonding Confers Superior Amorphous Stability

In phase-change memory (PCM) applications, the parent compound Sb2Te3 is a known poor glass former; as-deposited Sb2Te3 thin films are typically partially crystallized even without intentional annealing, severely compromising amorphous stability and data retention [1]. By contrast, As2Te3 exhibits markedly superior glass-forming ability due to the presence of homopolar As–As bonds that stabilize the amorphous phase [2]. First-principles molecular dynamics simulations reveal that these homopolar bonds are essential to maintaining the disordered network against spontaneous crystallization. Furthermore, compositions on the As2Te3–GeTe join can be crystallized to a single phase, enabling maximum electrical conductivity and optical reflectivity contrast between glassy and crystalline states—a critical performance metric for PCM devices [3].

Phase-change memory Ovonic switching Nonvolatile storage

As2Te3 Back-Surface-Field (BSF) Layer Boosts CdTe Solar Cell Efficiency to 20.8% vs. 17% Without BSF

Numerical device simulations using AMPS-1D (Analysis of Microelectronic and Photonic Structures) demonstrate that insertion of As2Te3 as a back-surface-field (BSF) layer in ultrathin CdTe solar cells increases conversion efficiency from 17.0% (reference structure without BSF, 5 μm CdTe absorber) to 20.8% (As2Te3 BSF structure, 0.6 μm CdTe absorber) [1]. In a parallel study, As2Te3 BSF incorporation in MoTe2 photovoltaic cells raised efficiency from 17.06% (no BSF, 1 μm absorber) to 25.08% (As2Te3 BSF, 0.9 μm absorber) [2]. In both cases, As2Te3 outperforms higher-bandgap BSF alternatives such as ZnTe, while exhibiting a relatively low negative temperature coefficient of performance degradation, indicating enhanced operational thermal stability [1].

Thin-film photovoltaics CdTe solar cells Back contact engineering

Strain-Induced Topological Phase Transition: β-As2Te3 Transitions from Band Insulator to Z2 Topological Insulator at εzz = −0.05 (σzz = 1.77 GPa)

First-principles density functional theory (DFT) calculations incorporating spin-orbit coupling reveal that β-As2Te3 undergoes an electronic topological transition (ETT) from a conventional band insulator to a Z2 topological insulator under uniaxial compressive strain [1]. The transition occurs at εzz = −0.05 (corresponding to a compressive stress σzz = 1.77 GPa), passing through a Weyl semimetallic intermediate state characterized by a single Dirac cone at the Γ point [1]. Band inversion and reversal of parity eigenvalues of the valence band maximum and conduction band minimum drive the change in the Z2 topological invariant from ν0 = 0 (trivial) to ν0 = 1 (nontrivial) across the transition [1]. In contrast, the homologous compounds Bi2Te3 and Sb2Te3 are native topological insulators at ambient conditions without requiring external strain [2].

Topological insulators Strain engineering Spintronics

Polymorphic Phase Transitions: β-As2Te3 Exhibits Cryogenic Displacive Transitions at TS1 = 205–210 K and TS2 = 193–197 K Absent in Bi2Te3/Sb2Te3

Upon cooling from ambient temperature, β-As2Te3 undergoes two sequential displacive phase transitions to a new β′-As2Te3 allotrope at TS1 = 205–210 K and TS2 = 193–197 K [1]. These reversible, first-order phase transitions manifest as distinct anomalies in electrical resistance and calorimetric measurements [1]. The β′-As2Te3 structure (space group P21/m) involves a 4-fold modulation along the b-axis and remains stable to cryogenic temperatures [1]. At elevated temperatures, β-As2Te3 undergoes a reconstructive transformation to stable α-As2Te3 at 480 K [2]. By contrast, the homologous compounds Bi2Te3 and Sb2Te3 maintain their rhombohedral structure across the entire temperature range from cryogenic to ambient, exhibiting no analogous low-temperature displacive transitions [3].

Phase transitions Low-temperature physics Calorimetry

Sn-Doped α-As2Te3 Achieves Peak ZT = 0.8 at 523 K vs. Undoped α-As2Te3 ZT ≈ 0.16

Undoped polycrystalline α-As2Te3 exhibits a modest thermoelectric figure of merit ZT ≈ 0.16 at room temperature [1]. However, Sn doping in p-type polycrystalline α-As2−xSnxTe3 (x = 0.05) dramatically enhances performance: thermopower values exceed 300 μV K⁻¹ at 500 K, and a peak ZT value of 0.8 is achieved at 523 K [2]. This represents a five-fold improvement over the undoped baseline. Parallel optimization of Sn-doped β-As2Te3 yields a maximum ZT of 0.65 at 423 K [3]. The carrier concentration of undoped β-As2Te3 is intrinsically high (~10²⁰ cm⁻³ at 300 K) due to native defects, confirming that doping is essential to unlock competitive thermoelectric performance [4].

Thermoelectrics Doping optimization Figure of merit

Diarsenic Tritelluride (As2Te3) Validated Application Scenarios: Evidence-Based Deployment in Thermoelectrics, Memory, Photovoltaics, and Sensing


Mid-Temperature (400–523 K) Thermoelectric Waste-Heat Recovery Using Sn-Doped As2Te3

Sn-doped α-As2Te3 (x = 0.05 Sn) achieves a peak ZT of 0.8 at 523 K, representing a five-fold enhancement over the undoped baseline ZT ≈ 0.16 [1]. The intrinsically low lattice thermal conductivity of α-As2Te3 (below 1 W m⁻¹ K⁻¹ above 300 K) provides a favorable foundation for thermoelectric optimization that is not available in higher-thermal-conductivity homologues such as Bi2Te3 [2]. The operating temperature window of 400–523 K positions Sn-doped As2Te3 as a candidate for automotive exhaust, industrial process heat, and geothermal waste-heat recovery where Bi2Te3-based materials (optimized for near-room-temperature operation) exhibit declining performance.

Nonvolatile Phase-Change Memory with Enhanced Amorphous Stability and Optical Contrast

As2Te3 offers superior glass-forming ability and amorphous phase stability compared to the notoriously poor glass former Sb2Te3, which suffers from partial crystallization during thin-film deposition [3]. The presence of homopolar As–As bonds in amorphous As2Te3 stabilizes the disordered phase against spontaneous crystallization [3]. Compositions along the As2Te3–GeTe join can be crystallized to a single phase, enabling maximum conductivity and reflectivity contrast between SET and RESET states [4]. These properties position As2Te3 as an enabling material for nonvolatile photonic phase-change memory and ovonic threshold switching selector devices, where amorphous stability directly governs data retention lifetime.

Ultrathin CdTe and MoTe2 Photovoltaic Cells with As2Te3 Back-Surface-Field Layers

Insertion of As2Te3 as a back-surface-field (BSF) layer enables ultrathin CdTe solar cells (0.6 μm absorber) to achieve 20.8% conversion efficiency, surpassing the 17.0% efficiency of reference cells with 5 μm absorber lacking BSF [5]. In MoTe2 photovoltaic cells, As2Te3 BSF raises efficiency from 17.06% to 25.08% while simultaneously improving thermal stability [6]. The combination of efficiency enhancement (22–47% relative improvement) and absorber thickness reduction (up to 8× thinner) makes As2Te3 a compelling candidate for back-contact engineering in next-generation thin-film photovoltaics, reducing material costs while maintaining competitive performance.

Strain-Gated Topological Switching and Cryogenic Temperature Sensing

β-As2Te3 undergoes an electronic topological transition from trivial band insulator to Z2 topological insulator under uniaxial compressive strain of εzz = −0.05 (σzz = 1.77 GPa) [7]. This strain-tunable topological phase enables mechanically gated switching between insulating bulk states and conducting topological surface states, a capability not available in native topological insulators such as Bi2Te3 and Sb2Te3 [7]. Additionally, the cryogenic displacive phase transitions of β-As2Te3 at TS1 = 205–210 K and TS2 = 193–197 K produce measurable anomalies in electrical resistance [8], enabling application as a cryogenic temperature sensing or switching element. These combined properties position As2Te3 for specialized roles in ultra-thin stress sensors, charge pumps, and reconfigurable spintronic devices.

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